molecular formula C18H19ClN2O3 B4778361 N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Cat. No. B4778361
M. Wt: 346.8 g/mol
InChI Key: AMQFZLIKWKPCOW-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, also known as CPPU, is a plant growth regulator that has been widely used in the agricultural industry. CPPU is a synthetic cytokinin that has been shown to promote cell division, increase fruit size, and improve crop yield in a variety of plant species.

Mechanism of Action

N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea acts as a cytokinin, which is a plant hormone that regulates cell division and growth. It binds to cytokinin receptors in plant cells, which triggers a cascade of signaling pathways that promote cell division and differentiation. This compound also stimulates the production of auxins, another plant hormone that promotes cell elongation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on plants. It promotes cell division and differentiation, increases the activity of enzymes involved in sugar metabolism, and stimulates the production of antioxidants. This compound also increases the uptake of nutrients by plants, which can lead to improved growth and yield.

Advantages and Limitations for Lab Experiments

N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a useful tool for studying plant growth and development in the laboratory. It can be used to manipulate the growth of plants, which can help researchers understand the underlying mechanisms of plant growth and development. However, there are some limitations to using this compound in lab experiments. For example, its effects on different plant species can vary, and its optimal concentration and application method can be species-specific.

Future Directions

There are many potential future directions for research on N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea. One area of interest is its potential use in biotechnology and genetic engineering. This compound could be used to manipulate the growth and development of plants in order to improve crop yield, increase resistance to environmental stress, and enhance the production of biofuels. Another area of interest is its potential use in medicine. This compound has been shown to have anti-inflammatory and antioxidant properties, and it could be developed into a therapeutic agent for treating a variety of diseases. Finally, there is a need for further research on the environmental impact of this compound. As a synthetic compound, this compound has the potential to accumulate in the environment and affect ecosystems. Further research is needed to understand its long-term effects on the environment and to develop strategies for minimizing its impact.

Scientific Research Applications

N-[1-(4-chlorophenyl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has been extensively studied for its effects on plant growth and development. It has been used to promote fruit growth and increase crop yield in a variety of plant species, including grapes, apples, kiwifruit, and tomatoes. This compound has also been shown to improve the quality of fruits by increasing their sugar content, color, and firmness.

properties

IUPAC Name

1-[1-(4-chlorophenyl)propyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-2-15(12-3-5-13(19)6-4-12)21-18(22)20-14-7-8-16-17(11-14)24-10-9-23-16/h3-8,11,15H,2,9-10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQFZLIKWKPCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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